![molecular formula C11H14ClNO2 B1521074 Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride CAS No. 1029689-82-4](/img/structure/B1521074.png)
Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride
Overview
Description
“Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1029689-82-4 . It has a molecular weight of 227.69 . The IUPAC name for this compound is methyl 1,2,3,4-tetrahydro-8-isoquinolinecarboxylate hydrochloride .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines has been a topic of considerable research interest . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored .
Molecular Structure Analysis
The InChI code for “Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride” is 1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-3-8-5-6-12-7-10(8)9;/h2-4,12H,5-7H2,1H3;1H
.
Chemical Reactions Analysis
1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
Physical And Chemical Properties Analysis
“Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride” is a solid at room temperature . It should be stored in a refrigerator .
Scientific Research Applications
Neuroprotective Agent
This compound has been investigated for its neuroprotective properties, particularly in the context of Parkinsonism. Studies have shown that it can prevent neurotoxicity related to dopamine transporters in the brain .
Monoamine Oxidase (MAO) Inhibition
It has been suggested to play a role in controlling neurotransmitter function and preventing neurotoxicity related to MAO activity in the brain, which is significant for conditions like depression .
Antidepressant-like Effects
In animal models, this compound has produced effects similar to those of known antidepressants like imipramine, indicating potential use in treating depression .
Broad Spectrum Brain Activity
The compound and its derivatives have a broad spectrum of action in the brain, including potential as a neuroprotectant and antagonist to certain neurotoxic substances .
Biological Activities Against Pathogens and Disorders
THIQ-based natural and synthetic compounds, including this one, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Neuropathic Pain Management
It has been studied for its effects on neuropathic pain, particularly in models of diabetes-induced neuropathy, showcasing its potential as a therapeutic agent for pain management .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinoline derivatives are important structural motifs of various natural products and therapeutic lead compounds .
Mode of Action
It is known that tetrahydroisoquinoline derivatives can act as precursors for various alkaloids displaying multifarious biological activities .
Biochemical Pathways
It is known that tetrahydroisoquinoline derivatives have broad applications in asymmetric catalysis as chiral scaffolds .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a p-gp substrate . The compound is also BBB permeant, which means it can cross the blood-brain barrier .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-3-8-5-6-12-7-10(8)9;/h2-4,12H,5-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COQHHVHUWVSLQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1CNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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